3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide
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Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >54.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Novel derivatives of similar compounds have shown promising antioxidant and anticancer activities. For instance, certain synthesized compounds exhibited antioxidant activity significantly higher than that of ascorbic acid and demonstrated cytotoxicity against cancer cell lines, including human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines. This indicates the potential of such compounds in developing treatments for cancer and oxidative stress-related diseases (Tumosienė et al., 2020).
Agronomic Utility and Allelochemicals
Compounds with the benzoxazinone skeleton, similar to the queried compound, have been identified for their significant biological properties including phytotoxic, antimicrobial, and insecticidal effects. These findings suggest their potential agronomic utility, possibly in developing natural herbicides or in crop protection strategies (Macias et al., 2006).
Synthesis and Biological Evaluation
Derivatives of benzoxazole have been synthesized and evaluated for their biological properties. For example, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were investigated for antinociceptive activity, indicating the potential therapeutic applications of these compounds in pain management (Önkol et al., 2004).
MMP Inhibitors in Tissue Damage
4-Thiazolidinone derivatives, combining a benzisothiazole and 4-thiazolidinone framework, were designed and synthesized to target the inflammatory/oxidative process. These compounds showed potential wound healing effects and the ability to inhibit MMP-9, indicating their application in treating inflammatory diseases and tissue damage (Incerti et al., 2018).
Anti-Inflammatory Properties
The 2-(2-arylphenyl)benzoxazole moiety has been identified as a new ligand for cyclooxygenase-2 (COX-2), suggesting its use in developing anti-inflammatory drugs. Some synthesized compounds exhibited significant in vivo anti-inflammatory potency, comparable to that of clinically used NSAIDs (Seth et al., 2014).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONZTKJLPWMHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794678 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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